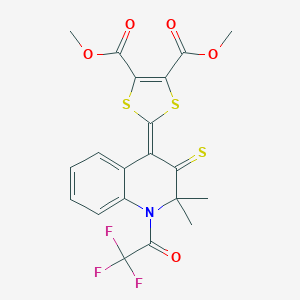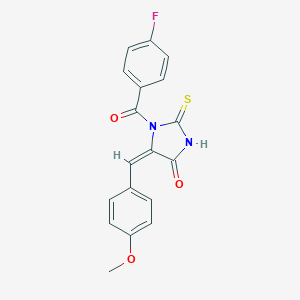
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole is a nitrogen-rich compound known for its energetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole typically involves the nitration of a tetrazole precursor. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The reaction is usually carried out under controlled temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the tetrazole ring, followed by nitration and purification steps. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-1-(1H-tetraazol-5-ylmethyl)-1H-tetraazole.
Substitution: Formation of various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds and energetic materials.
Biology: Explored for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of high-energy materials for propellants and explosives.
Mecanismo De Acción
The mechanism of action of 5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole involves its interaction with molecular targets through its nitro and tetrazole groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s energetic properties are attributed to the high nitrogen content and the stability of the tetrazole ring, which can release a significant amount of energy upon decomposition.
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with similar energetic properties.
5-nitro-1H-tetrazole: A simpler tetrazole derivative with a nitro group.
(Z)-1-amino-1-hydrazinyl-2-nitro-2-(1H-tetrazol-5-yl)ethene: A modified tetrazole compound with enhanced energetic properties.
Uniqueness
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole is unique due to its specific molecular structure, which combines two tetrazole rings with a nitro group. This structure imparts high stability and energetic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C3H3N9O2 |
|---|---|
Peso molecular |
197.12g/mol |
Nombre IUPAC |
5-nitro-1-(2H-tetrazol-5-ylmethyl)tetrazole |
InChI |
InChI=1S/C3H3N9O2/c13-12(14)3-6-9-10-11(3)1-2-4-7-8-5-2/h1H2,(H,4,5,7,8) |
Clave InChI |
UDYVWNFAYBHREK-UHFFFAOYSA-N |
SMILES |
C(C1=NNN=N1)N2C(=NN=N2)[N+](=O)[O-] |
SMILES canónico |
C(C1=NNN=N1)N2C(=NN=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chlorophenyl)methyl]-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B414591.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414597.png)
![Dimethyl 2-[6-ethoxy-2,2-dimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414598.png)
![DIMETHYL 2-[2,2,8-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414599.png)
![Tetramethyl 5',5',7'-trimethyl-6'-[(4-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414600.png)
![2',3',4,5-TETRAMETHYL 6'-BUTANOYL-8'-METHOXY-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B414601.png)


![8-ethoxy-2-(4-ethylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414605.png)
![9-[(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)methyl]acridine](/img/structure/B414607.png)
![5-benzyl-4,4,8-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414610.png)
![Tetramethyl 5',5',8'-trimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414611.png)
![5-benzyl-2-(2-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414612.png)
![2-(4-butoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414613.png)
